2,2-Dimethyl-6-phenoxy-hexan-3-one
Description
2,2-Dimethyl-6-phenoxy-hexan-3-one is a substituted linear ketone with a six-carbon backbone. Its structure includes a ketone group at position 3, two methyl groups at position 2, and a phenoxy (aromatic ether) substituent at position 5.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenoxyhexan-3-one |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13(15)10-7-11-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
UNIAUWYWIIDULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Compounds Analyzed: 1. 2-Methoxy-2-methylthiolan-3-one (CAS 129314-86-9, ) - Structure: Cyclic thiolane (5-membered sulfur-containing ring) with a ketone at position 3, methoxy (-OCH₃) and methyl (-CH₃) groups at position 2. - Key Differences: - Cyclic vs. linear backbone. - Sulfur atom in the ring vs. oxygen in the phenoxy group of the target compound. - Methoxy substituent (aliphatic ether) vs. phenoxy (aromatic ether).
2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one (CAS 490-03-9, ) Structure: Cyclohexenone (6-membered cyclic enol ketone) with hydroxyl (-OH), methyl, and isopropyl substituents. Key Differences:
- Cyclic enol ketone vs. linear aliphatic ketone.
- Hydroxyl group (hydrogen-bond donor) vs. phenoxy (non-polar aromatic group).
- Isopropyl substituent vs. dimethyl groups in the target compound.
Dihydroxy-2',4',5'-trimethoxychalcone (Chemical Formula: C₁₈H₁₈O₆, )
- Structure: Chalcone derivative with methoxy and hydroxyl groups on aromatic rings.
- Key Differences:
- Bicyclic flavonoid backbone vs. linear hexanone.
- Multiple polar substituents (hydroxyl, methoxy) vs. phenoxy and dimethyl groups.
Physical and Chemical Properties (Inferred)
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